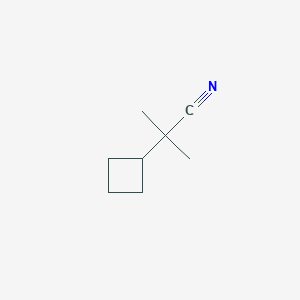

2-Cyclobutyl-2-methylpropanenitrile

Overview

Description

2-Cyclobutyl-2-methylpropanenitrile is a nitrile-containing organic compound with the molecular formula C₈H₁₃N and a molecular weight of 123.19 g/mol. Its structure features a cyclobutyl group and a methyl group attached to the second carbon of a propanenitrile backbone. The nitrile group (-CN) at the terminal position confers reactivity typical of nitriles, such as hydrolysis to carboxylic acids or reduction to amines. This compound is marketed as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research, where cyclobutyl moieties are valued for their conformational rigidity and strain-induced reactivity .

Synthetically, this compound can be prepared via alkylation of propanenitrile derivatives or through cycloaddition strategies to introduce the cyclobutyl ring. Its commercial availability (e.g., from CymitQuimica at €717/50 mg) highlights its niche application in high-value synthetic workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-methylpropanenitrile typically involves the reaction of cyclobutylmethyl ketone with a suitable nitrile source under specific conditions. One common method is the reaction of cyclobutylmethyl ketone with sodium cyanide in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired nitrile compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted nitriles or other functionalized compounds.

Scientific Research Applications

2-Cyclobutyl-2-methylpropanenitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which may further participate in metabolic processes.

Comparison with Similar Compounds

The following analysis compares 2-Cyclobutyl-2-methylpropanenitrile with structurally analogous nitriles, focusing on molecular features, reactivity, and applications.

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Analysis of Key Differences

Cyclobutyl vs. Cyclopropyl Derivatives

- Steric and Electronic Effects: The cyclobutyl group introduces moderate ring strain (≈90° bond angles) compared to the highly strained cyclopropane (60° angles) in 2-Cyclopropyl-2-(methylamino)propanenitrile. This strain enhances reactivity in cyclobutyl derivatives, making them useful in photochemical or thermal ring-opening reactions . In contrast, cyclopropyl analogs may exhibit greater stability in nucleophilic environments.

- Functional Group Impact: The methylamino group (-NHCH₃) in the cyclopropyl analog introduces hydrogen-bonding capability and basicity, enabling participation in acid-base reactions or coordination chemistry. This contrasts with the purely hydrophobic methyl and cyclobutyl groups in the target compound, which prioritize steric effects over polar interactions .

Nitrile Reactivity

Both compounds retain the nitrile group, but the presence of a secondary amine in the cyclopropyl derivative allows for tandem reactivity. For example, the amine can undergo acylation or sulfonation, while the nitrile can be selectively reduced to an amine or oxidized to a carboxylic acid. In the target compound, the absence of additional functional groups limits reactions to the nitrile and alkyl substituents.

Biological Activity

2-Cyclobutyl-2-methylpropanenitrile (CAS No. 1849197-83-6) is a nitrile compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclobutyl group, may impart distinct biological activities, making it a subject of interest in various pharmacological studies.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Nitriles often exhibit diverse mechanisms, including enzyme inhibition and receptor modulation. The compound's structural features may enhance its affinity for certain receptors or enzymes, influencing cellular pathways.

Antiviral Properties

Recent research has highlighted the potential antiviral properties of compounds similar to this compound. For instance, CSNK2 inhibitors, which share some structural similarities with this nitrile, have demonstrated antiviral activity against β-coronaviruses, including SARS-CoV-2. These findings suggest that modifications in nitrile structures can lead to significant antiviral effects by interfering with viral replication processes .

Anti-cancer Activity

The compound's analogs have been investigated for their anti-cancer properties, particularly in the context of castration-resistant prostate cancer. Studies indicate that certain structural modifications can enhance the potency against androgen receptors, which are critical in the progression of this cancer type. For example, analogs with cyclobutyl units have shown promising results in inhibiting PSA secretion in xenograft models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Compounds with cyclobutyl groups have been shown to influence pharmacokinetic properties significantly. In a comparative analysis, various analogs were tested for their efficacy against cancer cell lines, revealing that specific substitutions could enhance their activity while maintaining favorable metabolic profiles .

Study 1: Antiviral Activity Assessment

A study focused on the antiviral effects of CSNK2 inhibitors demonstrated that compounds similar to this compound could inhibit viral entry through clathrin-mediated endocytosis pathways. The results indicated a correlation between structural features and antiviral potency, suggesting that further development of nitrile-based compounds could yield effective antiviral agents.

Study 2: Anti-cancer Efficacy

In another investigation involving prostate cancer models, several analogs of this compound were synthesized and tested. The results showed that certain modifications led to enhanced binding affinity to androgen receptors and improved inhibition of tumor growth compared to traditional therapies like bicalutamide. The IC50 values indicated superior efficacy in some analogs, highlighting the potential for clinical application .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Antiviral | TBD | |

| Cyclobutyl Analog A | Anti-cancer | 124 | |

| Cyclobutyl Analog B | Anti-cancer | TBD |

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity | Notes |

|---|---|---|

| Cyclobutyl Group | Enhanced binding | Improved receptor affinity |

| Methyl Substitution | Variable | Depends on position |

| Hydroxyl Group | Decreased potency | Increased metabolic instability |

Q & A

Q. Basic: What are the common synthetic routes for 2-cyclobutyl-2-methylpropanenitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves:

- Friedel-Crafts alkylation of cyclobutane derivatives with nitrile-containing precursors under acidic conditions (e.g., AlCl₃ catalysis) .

- Nucleophilic substitution using cyclobutyl Grignard reagents reacting with α-methyl nitrile halides, requiring anhydrous conditions .

Key Factors: - Temperature control (0–25°C) minimizes side reactions like hydrolysis of the nitrile group .

- Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics; polar aprotic solvents enhance nucleophilicity .

- Yield optimization (60–85%) depends on stoichiometric ratios and inert atmosphere maintenance .

Q. Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR/IR data (e.g., unexpected C≡N stretching frequencies) can be addressed via:

- DFT calculations (e.g., B3LYP/6-31G*) to simulate vibrational spectra and compare with experimental results .

- Conformational analysis to identify steric effects from the cyclobutyl group, which may distort electronic environments .

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. Basic: What are standard protocols for characterizing this compound’s purity?

Methodological Answer:

- GC-MS : Quantify impurities using a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) and EI ionization .

- HPLC : C18 reverse-phase column (methanol/water gradient) to separate polar byproducts (e.g., hydrolysis derivatives) .

- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Q. Advanced: How does the cyclobutyl ring’s strain influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Ring Strain Effects : The cyclobutyl group’s angle strain (≈90°) increases electrophilicity at the nitrile carbon, enhancing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Hindrance : Substituents on the cyclobutane ring (e.g., methyl groups) reduce coupling efficiency by 20–40% due to hindered catalyst access .

- Mitigation Strategies : Use bulky ligands (e.g., SPhos) to stabilize transition states and improve yields .

Q. Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination) with DMSO as a solubilizing agent (<1% v/v) .

- Molecular Docking : Preliminary target identification using AutoDock Vina against protein databases (e.g., PDB) .

Q. Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Structural Modifications :

- Data Analysis :

- Use multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, LogP) with activity .

- Validate hypotheses via X-ray crystallography of ligand-target complexes .

Q. Basic: How should researchers handle stability issues during storage?

Methodological Answer:

- Storage Conditions : Argon-purged amber vials at –20°C to prevent nitrile hydrolysis or photodegradation .

- Stability Monitoring : Periodic HPLC checks (every 3 months) to detect degradation products .

- Solvent Compatibility : Avoid aqueous buffers; use anhydrous acetonitrile for stock solutions .

Q. Advanced: What strategies resolve low reproducibility in synthetic batches?

Methodological Answer:

- Byproduct Identification : LC-MS/MS to trace impurities (e.g., cyclobutane ring-opened derivatives) .

- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and intermediate stability .

- Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, stirring rate) via response surface methodology .

Properties

IUPAC Name |

2-cyclobutyl-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,6-9)7-4-3-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCGFILXVDDCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.